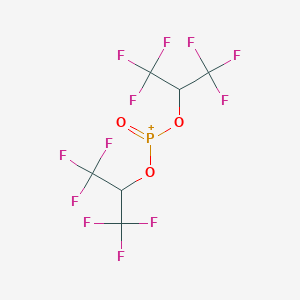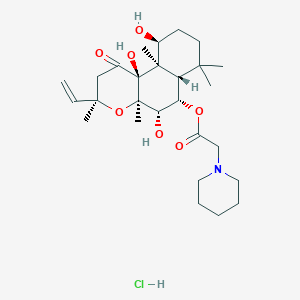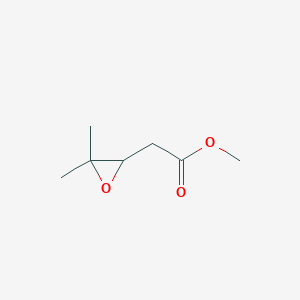
Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium, commonly known as HOF·BF4, is a widely used reagent in synthetic chemistry. It is a highly reactive and versatile compound that can be used for a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and oxidative coupling. In
Mécanisme D'action
HOF·BF4 is a highly reactive compound that can undergo a variety of chemical reactions. The mechanism of action of HOF·BF4 depends on the specific reaction being carried out. In general, HOF·BF4 acts as a Lewis acid catalyst, activating nucleophiles and facilitating the formation of new chemical bonds. HOF·BF4 can also act as an oxidant, facilitating the oxidation of organic compounds.
Effets Biochimiques Et Physiologiques
HOF·BF4 has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive and potentially toxic compound. HOF·BF4 can react with a variety of biological molecules, including proteins, nucleic acids, and lipids, potentially leading to cellular damage and toxicity. Therefore, caution should be exercised when working with HOF·BF4 in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
HOF·BF4 has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of chemical reactions. HOF·BF4 is also relatively easy to synthesize and handle in the laboratory. However, HOF·BF4 also has several limitations. It is a highly reactive and potentially toxic compound that requires careful handling and storage. In addition, HOF·BF4 can be difficult to purify, and its reactivity can be difficult to control in some reactions.
Orientations Futures
There are several future directions for the use of HOF·BF4 in scientific research. One area of interest is the development of new synthetic methods using HOF·BF4 as a catalyst. HOF·BF4 has already been used in the synthesis of a wide range of organic compounds, but there is still much potential for the development of new reactions and applications. Another area of interest is the study of the biochemical and physiological effects of HOF·BF4. Further research is needed to understand the potential toxic effects of HOF·BF4 and to develop safe handling and disposal procedures. Finally, there is potential for the development of new applications for HOF·BF4 in the fields of materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of HOF·BF4 involves the reaction between hexafluoroisopropanol (HFIP) and triphenylphosphine oxide (TPPO) in the presence of boron trifluoride etherate (BF3·OEt2). The reaction proceeds via a complex mechanism involving the formation of a phosphonium intermediate, which then reacts with the BF3·OEt2 to form HOF·BF4. The yield of the reaction can be improved by using excess HFIP and TPPO and by carefully controlling the reaction conditions.
Applications De Recherche Scientifique
HOF·BF4 has been widely used in scientific research as a reagent for various chemical reactions. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. HOF·BF4 has also been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates, epoxides, and lactones. In addition, HOF·BF4 has been used as a Lewis acid catalyst in the synthesis of biologically active compounds, such as amino acids and peptides.
Propriétés
Numéro CAS |
120104-57-6 |
|---|---|
Nom du produit |
Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium |
Formule moléculaire |
C6H2F12O3P+ |
Poids moléculaire |
381.03 g/mol |
Nom IUPAC |
bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-oxophosphanium |
InChI |
InChI=1S/C6H2F12O3P/c7-3(8,9)1(4(10,11)12)20-22(19)21-2(5(13,14)15)6(16,17)18/h1-2H/q+1 |
Clé InChI |
CQOZRHAWZDUAFB-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)O[P+](=O)OC(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)O[P+](=O)OC(C(F)(F)F)C(F)(F)F |
Synonymes |
3'-bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphite 3-HFPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)






![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
